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CAS No.: 10568-38-4

Cat. No.: B1265650
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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Ethylanisole is a substituted aromatic compound with applications in various fields of

chemical research, including as a building block in organic synthesis and potentially in the

development of new pharmaceutical agents. A thorough understanding of its molecular

structure is paramount for its effective utilization. Spectroscopic techniques such as Infrared

(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS) are indispensable tools for elucidating the structure of organic molecules.

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic

data for 3-ethylanisole, offering insights into the principles behind the spectral features and

their correlation with the molecular structure. While experimental spectra for this specific

compound are not readily available in public databases, this guide will present a detailed

prediction and interpretation based on established spectroscopic principles and data from

analogous compounds.

Molecular Structure of 3-Ethylanisole
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3-Ethylanisole consists of a benzene ring substituted with an ethyl group and a methoxy group

at positions 1 and 3, respectively. The numbering of the substituents gives rise to the name 3-

ethylanisole.

Caption: Molecular structure of 3-ethylanisole.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups

absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool

for functional group identification.

Predicted IR Absorption Bands for 3-Ethylanisole
The IR spectrum of 3-ethylanisole is expected to exhibit several key absorption bands

corresponding to its constituent functional groups.

Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

Aromatic C-H Stretching 3100-3000 Medium to Weak

Alkyl C-H Stretching 3000-2850 Medium to Strong

Aromatic C=C Stretching
1600-1585 and 1500-

1400
Medium to Strong

Aryl Alkyl Ether C-O Asymmetric Stretching ~1250 Strong

Aryl Alkyl Ether C-O Symmetric Stretching ~1040 Medium

C-H Bending (out-of-

plane)
Aromatic 900-675 Strong

Interpretation of the Predicted IR Spectrum
C-H Stretching Region (3100-2850 cm⁻¹): The spectrum will show distinct peaks for aromatic

C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) from the

ethyl group. The presence of both types of C-H bonds is a clear indicator of a substituted

aromatic compound with alkyl groups.[1]
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Aromatic C=C Stretching (1600-1400 cm⁻¹): Two to three sharp bands are expected in this

region, which are characteristic of the benzene ring.[2]

C-O Stretching Region (1250-1040 cm⁻¹): Aryl alkyl ethers typically display two characteristic

C-O stretching bands.[3] A strong, asymmetric stretching band is anticipated around 1250

cm⁻¹, and a medium symmetric stretching band is expected near 1040 cm⁻¹.[3][4][5][6][7]

The presence of these two distinct bands is a strong confirmation of the anisole moiety.

Fingerprint Region (below 1500 cm⁻¹): This region will contain complex patterns of C-H

bending and other skeletal vibrations. The out-of-plane C-H bending bands can provide

information about the substitution pattern of the benzene ring. For a meta-substituted

benzene, characteristic bands are expected.

Experimental Protocol: Acquiring an IR Spectrum

A standard protocol for obtaining an IR spectrum of a liquid sample like 3-ethylanisole would

involve:

Sample Preparation: A small drop of the neat liquid is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the clean salt plates is recorded.

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the

IR spectrum is recorded. The instrument measures the transmittance or absorbance of

infrared radiation as a function of wavenumber.

Data Processing: The background spectrum is subtracted from the sample spectrum to

obtain the final IR spectrum of the compound.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment,

connectivity, and number of different types of protons in a molecule.
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Predicted ¹H NMR Chemical Shifts and Splitting Patterns
for 3-Ethylanisole
The ¹H NMR spectrum of 3-ethylanisole is predicted to show distinct signals for the aromatic

protons and the protons of the ethyl and methoxy groups. The chemical shifts of the aromatic

protons are influenced by the electronic effects of the substituents. The methoxy group is an

electron-donating group, which shields the ortho and para positions, shifting their signals

upfield.[8] The ethyl group is a weakly electron-donating group.

Proton(s)
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

H-2 ~7.1-7.3 Doublet 1H

H-4 ~6.7-6.9 Doublet of Doublets 1H

H-5 ~7.1-7.3 Triplet 1H

H-6 ~6.7-6.9 Doublet 1H

-OCH₃ ~3.8 Singlet 3H

-CH₂CH₃ ~2.6 Quartet 2H

-CH₂CH₃ ~1.2 Triplet 3H

Interpretation of the Predicted ¹H NMR Spectrum
Aromatic Region (δ 6.7-7.3 ppm): The four aromatic protons are in different chemical

environments and are expected to give rise to a complex splitting pattern. The protons ortho

and para to the electron-donating methoxy group (H-4 and H-6) will be shifted upfield

compared to the protons meta to it (H-2 and H-5).[8] The coupling between adjacent protons

will lead to the predicted multiplicities.

Methoxy Group (δ ~3.8 ppm): The three protons of the methoxy group are equivalent and

have no adjacent protons to couple with, resulting in a sharp singlet. Protons on a carbon

next to an ether oxygen typically resonate in the 3.4 to 4.5 δ range.[7]
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Ethyl Group (δ ~2.6 and ~1.2 ppm): The methylene protons (-CH₂-) are adjacent to the

aromatic ring and will appear as a quartet due to coupling with the three methyl protons. The

methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons,

following the n+1 rule.[9]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Sample Preparation: A small amount of 3-ethylanisole (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard,

usually tetramethylsilane (TMS), is added.

Instrument Setup: The NMR tube is placed in the probe of a high-field NMR spectrometer.

The instrument is tuned and shimmed to achieve a homogeneous magnetic field.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the

resulting free induction decay (FID) signal is recorded.

Data Processing: The FID is subjected to a Fourier transform to convert it into a frequency-

domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the

TMS signal at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms

in a molecule and their chemical environments.

Predicted ¹³C NMR Chemical Shifts for 3-Ethylanisole
The ¹³C NMR spectrum of 3-ethylanisole is expected to show eight distinct signals,

corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are

influenced by the electronegativity of attached atoms and the electronic effects of the

substituents on the aromatic ring.
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Carbon(s) Predicted Chemical Shift (δ, ppm)

C-1 ~159

C-2 ~112

C-3 ~145

C-4 ~120

C-5 ~129

C-6 ~111

-OCH₃ ~55

-CH₂CH₃ ~29

-CH₂CH₃ ~16

Interpretation of the Predicted ¹³C NMR Spectrum
Aromatic Region (δ 111-159 ppm): The six aromatic carbons are in different chemical

environments and will give rise to six distinct signals. The carbon attached to the

electronegative oxygen of the methoxy group (C-1) is expected to be the most downfield.[10]

The carbon bearing the ethyl group (C-3) will also be downfield. The other aromatic carbons

will have chemical shifts in the typical range for substituted benzenes.[10][11]

Aliphatic Region (δ 16-55 ppm): The methoxy carbon (-OCH₃) will appear around 55 ppm

due to the deshielding effect of the attached oxygen atom. The methylene (-CH₂-) and

methyl (-CH₃) carbons of the ethyl group will appear further upfield, with the methyl carbon

being the most shielded and having the lowest chemical shift.[10]

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides information about the molecular weight and the fragmentation pattern

of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum of 3-Ethylanisole
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The electron ionization (EI) mass spectrum of 3-ethylanisole is expected to show a molecular

ion peak and several characteristic fragment ions.

m/z Predicted Fragment Ion Formation Pathway

136 [C₉H₁₂O]⁺• Molecular Ion (M⁺•)

121 [M - CH₃]⁺ Loss of a methyl radical

107 [M - C₂H₅]⁺
Loss of an ethyl radical

(Benzylic cleavage)

91 [C₇H₇]⁺

Tropylium ion (from

rearrangement after benzylic

cleavage)

77 [C₆H₅]⁺ Phenyl cation

Interpretation of the Predicted Mass Spectrum
Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the molecular weight of 3-

ethylanisole (C₉H₁₂O). Aromatic compounds generally show a relatively stable molecular ion.

[12]

Benzylic Cleavage (m/z 107): The most favorable fragmentation pathway for alkyl-substituted

aromatic compounds is benzylic cleavage, where the bond between the alpha and beta

carbons of the alkyl chain breaks.[13][14] In 3-ethylanisole, this would lead to the loss of a

methyl radical to form a stable benzylic cation at m/z 121, or the loss of an ethyl radical to

form a cation at m/z 107. The latter is often a very prominent peak.

Tropylium Ion (m/z 91): The ion at m/z 91 is a common and often intense peak in the mass

spectra of compounds containing a benzyl group. It is formed through rearrangement of the

benzylic cation to the highly stable tropylium ion.[15]

Other Fragments: Loss of the entire ethyl group would result in a peak at m/z 107.

Fragmentation of the anisole moiety can also occur, though it is generally less favorable than

benzylic cleavage in alkyl-substituted anisoles.[13][16]

Experimental Protocol: Acquiring a Mass Spectrum
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Sample Introduction: A small amount of 3-ethylanisole is introduced into the mass

spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

Ionization: The sample is vaporized and then ionized, commonly using electron ionization

(EI), where high-energy electrons bombard the molecules.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Conclusion
The combined interpretation of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a

comprehensive and unambiguous structural elucidation of 3-ethylanisole. Each technique

offers complementary information, and together they form a powerful arsenal for the modern

chemist. The predicted spectra and their interpretations presented in this guide are based on

well-established principles of spectroscopy and serve as a valuable reference for researchers

working with this and structurally related compounds. The logical workflow for data

interpretation, from identifying key functional groups with IR to mapping out the carbon-

hydrogen framework with NMR and confirming the molecular weight and fragmentation

patterns with MS, represents a cornerstone of chemical analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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